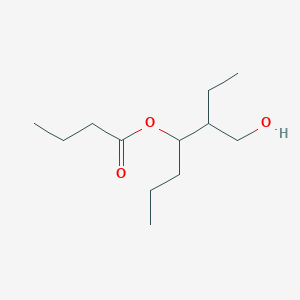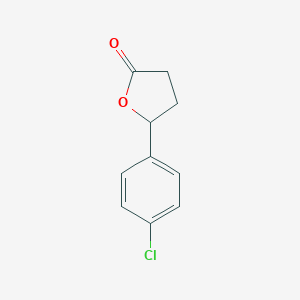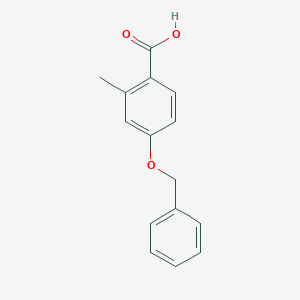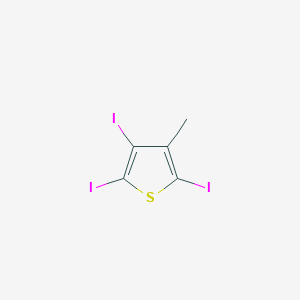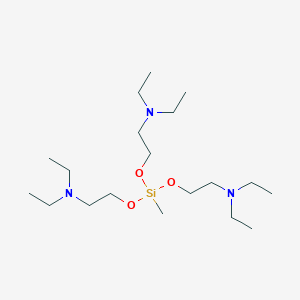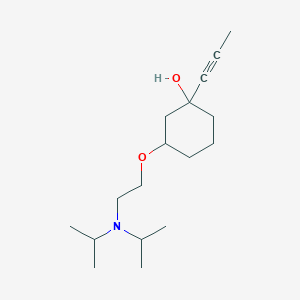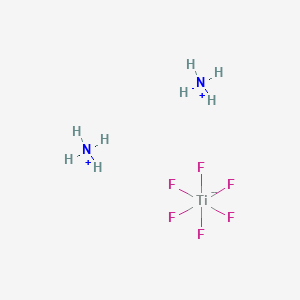
Ammonium hexafluorotitanate
Vue d'ensemble
Description
Ammonium hexafluorotitanate is an inorganic compound with the chemical formula (NH4)2[TiF6]. It is a colorless salt that consists of ammonium ions and the hexafluorotitanate dianion . It is used as an anti-corrosive cleaning agent and for the production of ceramics, glass, and synthetic gems .
Synthesis Analysis
Ammonium hexafluorotitanate is encountered in the extraction of titanium from its principal ore ilmenite. The ore is treated with excess ammonium fluoride . The predominant formation of ammonium hexafluorosilicate, which binds the products of pyrohydrolysis of titanium salts upon formation, sublimates at a temperature of 250–300°C, is captured outside the pyrohydrolysis zone, and reduces the temperature of pyrohydrolysis .Molecular Structure Analysis
The compound consists of ammonium ions and the hexafluorotitanate dianion . Many salts of hexafluorotitanate have been characterized by X-ray crystallography .Chemical Reactions Analysis
The presence of fluorine ions and ammonium groups in the initial fluorommonium salts of titanium during steam heating leads to the release of ammonia and hydrogen fluoride . The predominant formation of ammonium hexafluorosilicate, which binds the products of pyrohydrolysis of titanium salts upon formation, sublimates at a temperature of 250–300°C, is captured outside the pyrohydrolysis zone, and reduces the temperature of pyrohydrolysis .Physical And Chemical Properties Analysis
Ammonium hexafluorotitanate is a colorless salt with a molecular weight of 197.93 g/mol . It has a density of 1.675g/cm^3 .Applications De Recherche Scientifique
Preparation of Titanium Dioxide
Ammonium hexafluorotitanate is used in the preparation of Titanium Dioxide from the Ammonium Hexafluorotitanate–Silicon Dioxide System . The process involves the thermodynamic analysis of the chemical affinity values of the oxides of the elements that constitute titanium-containing concentrates with respect to fluorinating reagents .
Hydrofluoride Technology
The compound plays a significant role in hydrofluoride technology used in the production of titanium dioxide . The predominant formation of ammonium hexafluorosilicate, which binds the products of pyrohydrolysis of titanium salts upon formation, sublimates at a temperature of 250–300°C .
Hydrolysis of Titanium Salt
Ammonium hexafluorotitanate is used in the system (NH4)2TiF6 - (NH4)2SiF6 -NH4F-H2O, where conditions for the hydrolysis of a titanium salt without adding alkaline reagents arise . The hydrolysis is caused by a more alkaline pH of the (NH4)2SiF6 solution in the presence of NH4F as compared to the pH of the (NH4)2TiF6 hydrolysis beginning in a solution of NH4F of the same concentration .
Anti-Corrosive Cleaning Agent
Ammonium hexafluorotitanate is used as an anti-corrosive cleaning agent . It helps in the prevention of corrosion, thereby increasing the lifespan of the materials it is applied to .
Production of Ceramics and Glass
The compound is also used for the production of ceramics and glass . It plays a crucial role in the manufacturing process, contributing to the properties of the final product .
Preparation of Synthetic Gems
Ammonium hexafluorotitanate is used in the preparation of synthetic gems . These gems are often used in jewelry and other decorative applications .
Selective Removal of Organic Dyes
The compound has been used in the synthesis of hierarchical hollow sodium titanate microspheres, which have applications for the selective removal of organic dyes .
Enhanced Antibiotic Residue Degradation
Ammonium hexafluorotitanate has been used in the creation of a two-dimensional/zero-dimensional composite of bismuth titanate nanosheets supported ultrafine bismuth oxychloride nanoparticles for enhanced antibiotic residue degradation .
Mécanisme D'action
Target of Action
Ammonium hexafluorotitanate, with the chemical formula (NH4)2[TiF6], is an inorganic compound that primarily targets titanium ores, specifically ilmenite . The compound interacts with these ores during the extraction process of titanium .
Mode of Action
The compound consists of ammonium ions and the hexafluorotitanate dianion . In the extraction process of titanium from its principal ore ilmenite, the ore is treated with excess ammonium fluoride . This interaction results in the formation of ammonium hexafluorotitanate . In the lattice, [TiF6]2- octahedra interact with the ammonium cations by hydrogen bonds .
Biochemical Pathways
The primary biochemical pathway affected by ammonium hexafluorotitanate is the extraction of titanium from ilmenite . The compound is used to treat the ore with excess ammonium fluoride, resulting in the formation of ammonium hexafluorotitanate . After the removal of iron impurities, the titanium is recovered as a hydrated titanium dioxide by treatment of the aqueous extract of the hexafluoride with ammonia .
Result of Action
The result of the action of ammonium hexafluorotitanate is the extraction of titanium from its principal ore, ilmenite . The compound enables the removal of iron impurities and the recovery of titanium as a hydrated titanium dioxide .
Action Environment
The action of ammonium hexafluorotitanate is influenced by environmental factors such as temperature and the presence of other chemical compounds. For instance, the formation of ammonium hexafluorosilicate, which binds the products of pyrohydrolysis of titanium salts upon formation, sublimates at a temperature of 250–300°C . This process reduces the temperature of pyrohydrolysis, confirming its application in the hydrofluoride technology used in the production of titanium dioxide .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
diazanium;hexafluorotitanium(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6FH.2H3N.Ti/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGYKLMMQCTUGI-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].F[Ti-2](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6H8N2Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.935 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium hexafluorotitanate | |
CAS RN |
16962-40-6 | |
| Record name | Ammonium hexafluorotitanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of Ammonium hexafluorotitanate?
A1: The molecular formula of Ammonium hexafluorotitanate is (NH4)2TiF6. Its molecular weight is 241.92 g/mol.
Q2: Is there any spectroscopic data available to confirm its structure?
A2: Yes, several studies used various spectroscopic techniques to characterize Ammonium hexafluorotitanate. For example, Raman spectroscopy, Fourier-transform infrared spectrometry (FTIR), and X-ray diffraction (XRD) were employed to analyze the composition and structure of Ammonium oxotrifluorotitanate discoid crystals grown from Ammonium hexafluorotitanate and boric acid solutions. [] Additionally, X-ray photoelectron spectroscopy (XPS) has been used to analyze the composition of gold-dispersed titanium dioxide thin films prepared using Ammonium hexafluorotitanate. []
Q3: How is Ammonium hexafluorotitanate typically synthesized for research purposes?
A3: A common method involves reacting titanium oxide (TiO2) with ammonium bifluoride (NH4HF2) at temperatures below 200°C. This reaction releases water vapor and ammonia, yielding Ammonium hexafluorotitanate. This method offers advantages in terms of cost-effectiveness and reduced environmental impact compared to using pre-synthesized Ammonium hexafluorotitanate. []
Q4: What role does boric acid play in solutions containing Ammonium hexafluorotitanate?
A4: Boric acid (H3BO3) often acts as a hydrolysis agent in solutions containing Ammonium hexafluorotitanate. It promotes the controlled conversion of Ammonium hexafluorotitanate to titanium dioxide, a process widely used in thin film deposition techniques like liquid phase deposition (LPD). [, , , , , ]
Q5: Can Ammonium hexafluorotitanate be used to synthesize doped titanium dioxide materials?
A5: Yes, researchers have successfully synthesized doped titanium dioxide materials using Ammonium hexafluorotitanate. For instance, iron and cobalt-doped titanium dioxide thin films were prepared via LPD by incorporating FeOOH-HF or Co(NO3)2-ethylenediamine into the reaction solution. [] Similarly, niobium-doped titanium oxide films were synthesized using a mixture of Ammonium hexafluorotitanate, boric acid, niobium oxide, and ammonium hydrogen fluoride. []
Q6: What are the primary applications of Ammonium hexafluorotitanate in materials science?
A6: Ammonium hexafluorotitanate is widely used as a precursor for preparing titanium dioxide (TiO2) materials, particularly in thin film fabrication and the synthesis of nanostructures with diverse morphologies. [, , , , , , , , , , , , ]
Q7: How is Ammonium hexafluorotitanate utilized in liquid phase deposition (LPD)?
A7: In LPD, Ammonium hexafluorotitanate reacts with water in the presence of a hydrolysis agent, typically boric acid, to deposit titanium dioxide films on various substrates. This method enables precise control over film thickness and morphology by adjusting reaction parameters like temperature, concentration, and time. [, , , , , ]
Q8: What types of titanium dioxide nanostructures have been prepared using Ammonium hexafluorotitanate?
A8: Researchers have synthesized a variety of TiO2 nanostructures using Ammonium hexafluorotitanate, including:- Nanotubes: Synthesized using anodic aluminum oxide (AAO) templates or ZnO nanorods. [, , , ]- Nanoparticles: Synthesized in aqueous solutions and used in various applications. [, , , ]- Hollow spheres: Prepared via a wet chemical process and exhibited enhanced photocatalytic activity. [, ]- Hierarchical structures: Fabricated hydrothermally, featuring rutile nanorods and anatase branches. []- Inverse opals: Fabricated using colloidal crystals as templates and exhibiting unique optical properties. [, ]
Q9: What are the advantages of using Ammonium hexafluorotitanate in preparing titanium dioxide for photocatalysis?
A9: Ammonium hexafluorotitanate offers several benefits in this context:
- Control over morphology: Allows for the synthesis of TiO2 nanostructures with controlled size and shape, influencing photocatalytic efficiency. [, , , , , , , , , , , , ]
- Crystallinity control: Enables the preparation of TiO2 in different crystalline phases (anatase, rutile) or mixed phases, which can significantly impact photocatalytic activity. [, , , , ]
- Doping: Facilitates the incorporation of dopants like fluorine, copper, niobium, or others into the TiO2 structure, potentially enhancing its photocatalytic properties. [, , , , ]
- Low-temperature processing: Allows for the preparation of TiO2 nanostructures at relatively low temperatures, potentially reducing energy consumption and avoiding unwanted phase transformations or particle aggregation. [, , , , , , ]
Q10: Are there any environmental concerns associated with using Ammonium hexafluorotitanate?
A10: Yes, the use of Ammonium hexafluorotitanate raises some environmental concerns, primarily due to the potential release of fluoride ions during synthesis and application. These ions can be harmful to human health and ecosystems. Therefore, responsible handling and waste management practices are crucial to minimize the environmental impact. []
Q11: What are some potential alternatives to Ammonium hexafluorotitanate in titanium dioxide synthesis?
A11: Researchers are exploring alternative titanium precursors for TiO2 synthesis, including titanium tetrachloride (TiCl4), titanium alkoxides like titanium isopropoxide [Ti(OiPr)4], and titanium oxysulfate (TiOSO4). These alternatives may offer environmental advantages over Ammonium hexafluorotitanate, depending on the specific synthesis route and desired application. []
Q12: What are some promising areas for future research on Ammonium hexafluorotitanate and its derivatives?
A12: Future research could explore:
- Developing more environmentally friendly synthesis methods: This could involve using less hazardous precursors or optimizing reaction conditions to minimize waste generation. []
- Exploring new applications for Ammonium hexafluorotitanate-derived materials: This could include areas like energy storage, gas sensing, or biomedical applications. [, ]
- Investigating the long-term stability and degradation pathways of Ammonium hexafluorotitanate-derived materials: This information is crucial for assessing their environmental fate and potential risks. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





